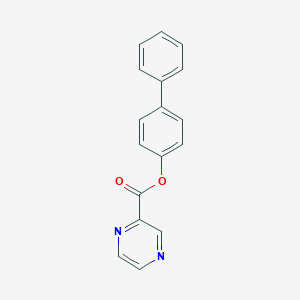
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester, also known as BPPE, is a chemical compound that has attracted significant attention in recent years due to its potential applications in various fields of science. BPPE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 298.36 g/mol.
Mecanismo De Acción
The mechanism of action of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. Studies have shown that Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to inhibit the activation of MAPKs, which are involved in the regulation of cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation and survival. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has several advantages for lab experiments, including its high thermal stability, good charge-transporting properties, and potential anti-inflammatory and anti-cancer properties. However, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester also has some limitations, including its relatively low yield using current synthesis methods and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester, including the development of more efficient synthesis methods, the investigation of its potential applications in organic electronics and photovoltaics, and the further investigation of its anti-inflammatory and anti-cancer properties. Additionally, the development of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester derivatives with improved solubility and bioavailability may lead to the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can be synthesized using various methods, including the reaction of pyrazinecarboxylic acid with 4-bromobiphenyl in the presence of a base such as potassium carbonate. Another method involves the reaction of pyrazinecarboxylic acid with 4-chlorobiphenyl in the presence of a palladium catalyst and a base such as triethylamine. The yield of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester using these methods is typically around 60-70%.
Aplicaciones Científicas De Investigación
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been studied extensively for its potential applications in various fields of science, including organic electronics, photovoltaics, and biomedical research. In organic electronics, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge-transporting properties. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been investigated as a potential material for photovoltaic devices due to its high electron affinity and low bandgap energy.
In biomedical research, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been studied for its potential anti-inflammatory and anti-cancer properties. Studies have shown that Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and asthma. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
132172-95-3 |
|---|---|
Nombre del producto |
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester |
Fórmula molecular |
C17H12N2O2 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
(4-phenylphenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-12-18-10-11-19-16)21-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |
Clave InChI |
DZGWFELKBYEJSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
Otros números CAS |
132172-95-3 |
Sinónimos |
4-Biphenylyl pyrazinoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




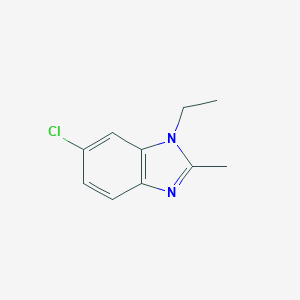
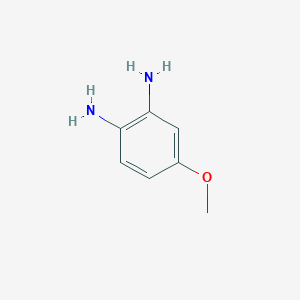
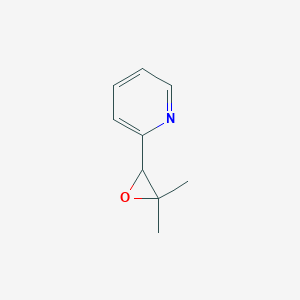
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
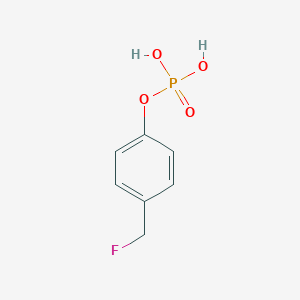
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
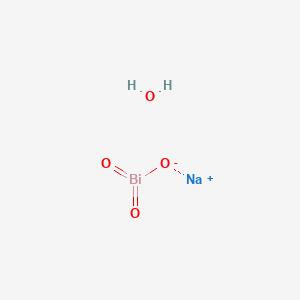


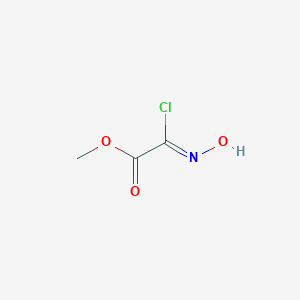
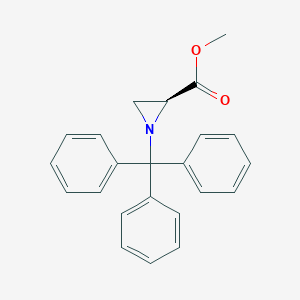
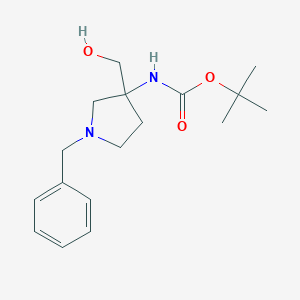
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)